molecular formula C11H16ClNO2 B6258745 2-amino-5-phenylpentanoic acid hydrochloride CAS No. 1316742-07-0

2-amino-5-phenylpentanoic acid hydrochloride

Cat. No. B6258745
CAS RN: 1316742-07-0
M. Wt: 229.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-5-phenylpentanoic acid hydrochloride (APPA-HCl) is a synthetic amino acid derivative that has been used in laboratory experiments for a variety of purposes. It is an organic compound with a molecular formula of C11H17ClN2O2 and a molecular weight of 246.7 g/mol. APPA-HCl is a white crystalline solid that is soluble in water and ethanol.

Mechanism of Action

The mechanism of action of 2-amino-5-phenylpentanoic acid hydrochloride is not fully understood. However, it is believed that it acts as an agonist at certain receptors in the body, which in turn activates certain signaling pathways. These pathways are responsible for the biochemical and physiological effects of 2-amino-5-phenylpentanoic acid hydrochloride.
Biochemical and Physiological Effects
2-amino-5-phenylpentanoic acid hydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to increase the activity of certain enzymes, such as tyrosine hydroxylase and choline acetyltransferase. It has also been found to increase the production of certain hormones, such as dopamine and norepinephrine. Additionally, it has been found to increase the production of certain neurotransmitters, such as serotonin and gamma-aminobutyric acid (GABA).

Advantages and Limitations for Lab Experiments

2-amino-5-phenylpentanoic acid hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive to obtain, and it is easy to store and use. Additionally, it is stable and does not degrade easily. However, there are some limitations for use in laboratory experiments. It is not soluble in organic solvents, and it is not as potent as some other amino acid derivatives.

Future Directions

There are numerous potential future directions for the use of 2-amino-5-phenylpentanoic acid hydrochloride in scientific research. These include further study of its effects on the body and its potential applications in the development of new drugs or treatments. Additionally, further research could be done to explore the potential use of 2-amino-5-phenylpentanoic acid hydrochloride as a dietary supplement or as a food additive. Other potential future directions include the study of its effects on the environment, as well as its potential use in the production of biofuels.

Synthesis Methods

2-amino-5-phenylpentanoic acid hydrochloride can be synthesized from two different methods. The first method is a direct synthesis from the reaction of 2-amino-5-phenylpentanoic acid and hydrochloric acid. In this method, the acid is reacted with hydrochloric acid in a flask containing a stir bar. The reaction is heated to a temperature of 80°C and stirred for 2 hours. After the reaction is complete, the solution is cooled and filtered to obtain the 2-amino-5-phenylpentanoic acid hydrochloride crystals. The second method is a two-step synthesis from the reaction of 2-amino-5-phenylpentanoic acid and sodium hydroxide. In this method, the acid is reacted with sodium hydroxide in a flask containing a stir bar. The reaction is heated to a temperature of 80°C and stirred for 2 hours. After the reaction is complete, the solution is cooled and filtered to obtain the 2-amino-5-phenylpentanoic acid hydrochloride crystals.

Scientific Research Applications

2-amino-5-phenylpentanoic acid hydrochloride has been used in scientific research for a variety of purposes. It has been used to study the effects of amino acid derivatives on the human body, as well as to study the effects of various drugs on the body. It has also been used to study the effects of various environmental toxins on the body. Additionally, it has been used in laboratory experiments to study the effects of various hormones on the body.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-5-phenylpentanoic acid hydrochloride involves the reaction of phenylacetic acid with nitrous acid to form 2-nitrophenylacetic acid, which is then reduced to 2-amino-5-phenylpentanoic acid. The resulting amino acid is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Phenylacetic acid", "Nitrous acid", "Sodium nitrite", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride" ], "Reaction": [ "Phenylacetic acid is reacted with nitrous acid and sodium nitrite in the presence of sodium hydroxide to form 2-nitrophenylacetic acid.", "2-nitrophenylacetic acid is reduced using a suitable reducing agent, such as hydrogen gas and a palladium catalyst, to form 2-amino-5-phenylpentanoic acid.", "2-amino-5-phenylpentanoic acid is reacted with hydrochloric acid to form the hydrochloride salt, which is then isolated by precipitation with sodium chloride." ] }

CAS RN

1316742-07-0

Product Name

2-amino-5-phenylpentanoic acid hydrochloride

Molecular Formula

C11H16ClNO2

Molecular Weight

229.7

Purity

95

Origin of Product

United States

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